THJ2201
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THJ2201 involves the reaction of 1-naphthoyl chloride with 1-(5-fluoropentyl)-1H-indazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance in many countries. the general approach would involve large-scale synthesis using the same reaction conditions as in laboratory settings, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
THJ2201 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the naphthyl moiety and the pentyl chain.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The fluorine atom on the pentyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Major products include hydroxylated derivatives and carboxylic acids.
Reduction: Reduced forms of the naphthyl moiety.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
THJ2201 has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods and forensic analysis.
Biology: Studied for its effects on neuronal differentiation and neurotoxicity.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
Mechanism of Action
THJ2201 exerts its effects by acting as a full agonist at the CB1 and CB2 cannabinoid receptors . It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological and pharmacological effects, including alterations in neurotransmitter release and modulation of neuronal activity .
Comparison with Similar Compounds
THJ2201 is similar to other synthetic cannabinoids such as AM-2201, JWH-018, and FUBIMINA. it is unique in its structural modification, where the indole ring is replaced by indazole . This modification results in different binding affinities and pharmacological profiles compared to its analogs .
List of Similar Compounds
- AM-2201
- JWH-018
- FUBIMINA
- THJ-018
This compound stands out due to its potent agonist activity at cannabinoid receptors and its unique structural features, making it a compound of interest in both scientific research and forensic analysis.
Biological Activity
THJ-2201 is a synthetic cannabinoid that has garnered attention due to its potential neurotoxic effects and its interaction with cannabinoid receptors. This article provides a detailed examination of the biological activity of THJ-2201, focusing on its cytotoxicity, mechanisms of action, and related case studies.
Overview of THJ-2201
THJ-2201 is part of a class of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol (THC), the active compound in cannabis. These compounds are often used recreationally and have been associated with various adverse health effects. Understanding the biological activity of THJ-2201 is crucial for assessing its safety and potential therapeutic applications.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of THJ-2201. A significant finding is that at biologically relevant concentrations (≤1 μM), THJ-2201 does not significantly alter cell viability in neuronal cell lines. However, it has been shown to induce mitochondrial dysfunction and apoptosis under certain conditions.
Key Findings
- Cell Viability : In a study assessing the cytotoxicity of THJ-2201 using MTT reduction assays, it was found that while cell viability remained relatively stable at lower concentrations, higher concentrations led to significant cytotoxic effects. The cytotoxic potency of THJ-2201 was notably higher than that of other synthetic cannabinoids like 5F-PB22 .
- Mitochondrial Function : Exposure to THJ-2201 resulted in increased mitochondrial membrane potential at low concentrations (1 pM), suggesting an initial hyperpolarization effect. However, this was followed by mitochondrial dysfunction at higher concentrations, leading to apoptotic pathways being activated .
- Apoptosis Induction : THJ-2201 has been shown to trigger apoptotic pathways primarily through mitochondrial deregulation, characterized by increased intracellular ATP levels and mitochondrial membrane hyperpolarization . This effect was confirmed using cannabinoid receptor antagonists, indicating that the action may involve off-target mechanisms beyond cannabinoid receptor activation .
Acute Toxicity in Animal Models
A notable study investigated the acute toxicity of THJ-2201 in mice, revealing dose-dependent effects:
- Low Doses : Mild tremors and photophobia were observed.
- High Doses : Severe effects included respiratory cessation, indicating a potentially lethal outcome .
Histological examinations showed significant liver and kidney damage characterized by congestion, necrosis, and inflammation . These findings underscore the importance of understanding dosage when evaluating the safety profile of synthetic cannabinoids.
The biological activity of THJ-2201 is largely mediated through its interaction with cannabinoid receptors (CBRs). Research indicates that:
- CBR Activation : The differentiation ratios in neuronal cells were significantly altered when CBRs were blocked, confirming their role in mediating the effects induced by THJ-2201 .
Table 1: Summary of Biological Effects
Effect | Concentration Range | Observations |
---|---|---|
Cell Viability | ≤ 1 μM | No significant change |
Mitochondrial Hyperpolarization | 1 pM | Increased membrane potential |
Apoptosis Induction | 1 nM - 1 μM | Activation of apoptotic pathways |
Acute Toxicity | Variable | Mild tremors at low doses; respiratory failure at high doses |
Properties
IUPAC Name |
[1-(5-fluoropentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULWRYKFTVFPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901010029 | |
Record name | THJ-2201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901010029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801552-01-1 | |
Record name | THJ 2201 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1801552-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | THJ-2201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THJ-2201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901010029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THJ-2201 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7P051IW0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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